Decyl octadec-9-enoate

Description

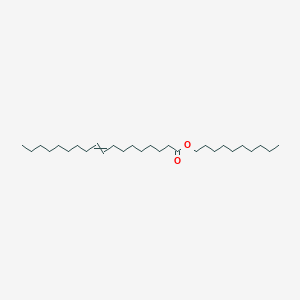

Structure

2D Structure

Properties

IUPAC Name |

decyl octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27-25-23-21-12-10-8-6-4-2/h15-16H,3-14,17-27H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYSVUEVMOWPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859831 | |

| Record name | Decyl octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of Decyl octadec--enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for decyl octadec-9-enoate (also known as decyl oleate). It includes a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental methodologies for acquiring such data, and a visualization of the analytical workflow. While access to specific, raw experimental spectra for this compound is limited in publicly available databases, this guide furnishes representative data based on the known structure and spectroscopic characteristics of similar long-chain esters.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from predictive models and analysis of spectroscopic data for analogous long-chain fatty acid esters.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.34 | Multiplet | 2H | -CH=CH- (Olefinic protons) |

| ~4.06 | Triplet | 2H | -O-CH₂- (Ester methylene) |

| ~2.28 | Triplet | 2H | -CH₂-C(=O)- (α-carbonyl methylene) |

| ~2.01 | Multiplet | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |

| ~1.61 | Quintet | 2H | -O-CH₂-CH₂- (β-ester methylene) |

| ~1.26 | Broad Singlet | 34H | -(CH₂)n- (Methylene chain) |

| ~0.88 | Triplet | 6H | -CH₃ (Terminal methyl groups) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~173.9 | Quaternary | -C(=O)O- (Ester carbonyl) |

| ~129.9 | Tertiary | -CH=CH- (Olefinic carbons) |

| ~64.4 | Secondary | -O-CH₂- (Ester methylene) |

| ~34.4 | Secondary | -CH₂-C(=O)- (α-carbonyl methylene) |

| ~31.9 | Secondary | Methylene carbons in long chains |

| ~29.7 | Secondary | Methylene carbons in long chains |

| ~29.5 | Secondary | Methylene carbons in long chains |

| ~29.3 | Secondary | Methylene carbons in long chains |

| ~29.2 | Secondary | Methylene carbons in long chains |

| ~29.1 | Secondary | Methylene carbons in long chains |

| ~27.2 | Secondary | Allylic carbons |

| ~25.9 | Secondary | β-ester methylene |

| ~25.0 | Secondary | β-carbonyl methylene |

| ~22.7 | Secondary | Methylene adjacent to terminal methyl |

| ~14.1 | Primary | -CH₃ (Terminal methyl groups) |

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3005 | Medium | =C-H stretch (Olefinic) |

| 2924 | Strong | C-H asymmetric stretch (Aliphatic CH₂) |

| 2854 | Strong | C-H symmetric stretch (Aliphatic CH₂) |

| 1740 | Strong | C=O stretch (Ester carbonyl) |

| 1465 | Medium | C-H bend (Methylene scissoring) |

| 1165 | Strong | C-O stretch (Ester) |

| 722 | Weak | -(CH₂)n- rock (Methylene chain) |

Table 4: Expected Mass Spectrometry (GC-MS) Data for this compound

| m/z | Interpretation |

| 422.4 | Molecular Ion [M]⁺ |

| 282.3 | [C₁₈H₃₄O₂]⁺ (Oleic acid fragment) |

| 264.2 | [C₁₈H₃₂O]⁺ (Loss of water from oleic acid fragment) |

| 141.1 | [C₁₀H₂₁]⁺ (Decyl fragment) |

| 55, 69, 83, 97 | Characteristic aliphatic chain fragments |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of long-chain esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum.

-

Perform baseline correction if necessary.

-

Use peak-picking tools to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

GC-MS Parameters:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase to 300 °C at a rate of 10 °C/min.

-

Final hold: Hold at 300 °C for 10 minutes.

-

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40-500.

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis.

Thermal Analysis of Decyl Octadec-9-enoate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the thermal analysis of Decyl octadec-9-enoate, a common ester used in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its thermal properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Introduction

This compound, also known as decyl oleate, is the ester of decyl alcohol and oleic acid.[1][2] It is a waxy ester valued for its emollient and moisturizing properties in various formulations.[1][3] Understanding its thermal behavior is critical for ensuring product stability, quality, and performance, particularly in formulations subjected to varying temperature conditions during manufacturing, storage, and use. This guide outlines the standard methodologies for DSC and TGA analysis of this compound and presents representative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₄O₂ | [2][4][5] |

| Molecular Weight | 422.73 g/mol | [4][5] |

| Appearance | Clear to slightly yellowish liquid | [1][6] |

| Melting Point | 2.8 °C / 21 °C | [6][7] |

| Boiling Point | 494.8 °C at 760 mmHg | [7] |

| Solubility | Practically insoluble in water; miscible with ethanol, methylene chloride, and light petroleum. | [1][4][7] |

Note: Conflicting data exists for the melting point, which may be due to different purities or measurement conditions.

Thermal Analysis: DSC and TGA

Thermal analysis provides crucial information on the physical and chemical changes that a material undergoes as a function of temperature. For this compound, DSC is employed to determine its melting and crystallization behavior, while TGA is used to assess its thermal stability and decomposition profile.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique allows for the determination of thermal transitions such as melting, crystallization, and glass transitions.

Representative DSC Data:

The following table summarizes the expected thermal events for this compound based on typical behavior for a fatty acid ester.

Table 2: Representative DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Crystallization | -10 | -15 | -85 |

| Melting | 5 | 15 | 90 |

Note: These values are representative and can vary depending on the purity of the sample and the experimental conditions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition kinetics of the material. The thermal decomposition of decyl oleate is expected to generate carbon oxides (CO, CO₂).[6]

Representative TGA Data:

The following table summarizes the expected thermal decomposition profile for this compound.

Table 3: Representative TGA Data for this compound

| Parameter | Value |

| Onset of Decomposition (T_onset) | ~250 °C |

| Temperature at 5% Mass Loss (T₅%) | ~280 °C |

| Temperature at 50% Mass Loss (T₅₀%) | ~350 °C |

| Residual Mass at 600 °C | < 1% |

Note: These values are representative and are influenced by factors such as heating rate and atmosphere.

Experimental Protocols

Detailed methodologies for conducting DSC and TGA analyses on this compound are provided below. These protocols are based on standard practices for the analysis of oils and fatty acid esters.[8][9][10]

DSC Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at 50 °C.

-

Ramp down to -50 °C at a cooling rate of 10 °C/min to observe crystallization.

-

Hold at -50 °C for 5 minutes to ensure complete crystallization.

-

Ramp up to 50 °C at a heating rate of 10 °C/min to observe melting.

-

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of the observed thermal transitions.

TGA Experimental Protocol

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Calibration: Perform temperature and mass calibration according to the instrument manufacturer's guidelines.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Data Analysis: Analyze the TGA curve to determine the onset of decomposition, temperatures at specific mass loss percentages, and the final residual mass.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the thermal analysis of this compound and the interpretation of the resulting data.

Caption: Workflow for Thermal Analysis of this compound.

Caption: Logic for Interpretation of Thermal Analysis Data.

Conclusion

The thermal analysis of this compound by DSC and TGA provides essential data for its application in various formulations. The methodologies and representative data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling a deeper understanding of the material's thermal behavior and ensuring the development of stable and high-quality products.

References

- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]

- 2. Decyl Oleate | C28H54O2 | CID 5363234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. avenalab.com [avenalab.com]

- 4. 3687-46-5 CAS MSDS (DECYL OLEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Decyl Oleate - CD Biosynsis [biosynsis.com]

- 6. acme-hardesty.com [acme-hardesty.com]

- 7. decyl oleate | CAS#:3687-46-5 | Chemsrc [chemsrc.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on Decyl Octadec-9-enoate

This guide provides a detailed overview of the physicochemical properties of decyl octadec-9-enoate, a compound of interest for researchers, scientists, and professionals in drug development.

Physicochemical Data

This compound, also known by its IUPAC name decyl (Z)-octadec-9-enoate, is an ester of decanol and oleic acid. Its molecular characteristics are fundamental for its application in various scientific fields.[1]

| Property | Value |

| Molecular Formula | C28H54O2 |

| Molecular Weight | 422.7 g/mol |

Table 1: Key molecular properties of this compound.

Logical Relationship of Chemical Information

The following diagram illustrates the relationship between the common name, IUPAC name, molecular formula, and molecular weight of the compound.

Figure 1: Chemical Identity of this compound.

References

Discovery and natural occurrence of Decyl oleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyl oleate, the ester of decyl alcohol and oleic acid, is a versatile oleochemical widely utilized in the cosmetic and pharmaceutical industries as an emollient, solvent, and vehicle for active ingredients. This technical guide provides an in-depth overview of its discovery, natural occurrence, synthesis, and physicochemical properties. Detailed experimental protocols for its chemical and enzymatic synthesis are presented, alongside a summary of its toxicological profile. This document aims to be a comprehensive resource for professionals in research and development, offering the foundational knowledge required for formulation and application development.

Introduction

Decyl oleate (CAS No. 3687-46-5) is a wax ester recognized for its excellent spreadability and non-greasy feel, making it a valuable component in topical formulations.[1] Its composition, derived from naturally occurring fatty acids and alcohols, imparts a high degree of biocompatibility and a favorable safety profile.[1][2] This guide delves into the technical aspects of decyl oleate, from its origins to its synthesis and material properties.

Discovery and History

The term "ester" was first introduced in the first half of the 19th century by the German chemist Leopold Gmelin.[3] The synthesis of esters from a carboxylic acid and an alcohol, known as esterification, was first described by Emil Fischer and Arthur Speier in 1895.[4] While the precise date of the first synthesis of decyl oleate is not well-documented, its development is a part of the broader history of oleochemistry, which focuses on the derivatization of fats and oils. Long-chain fatty acid esters like decyl oleate gained prominence with the advancement of cosmetic and pharmaceutical sciences, which sought effective and safe emollients and delivery systems.[5]

Natural Occurrence

Decyl oleate is derived from natural sources.[6][7] Oleic acid, a monounsaturated omega-9 fatty acid, is abundant in various vegetable oils, including:

Decyl alcohol is also of natural origin.[6][7] While decyl oleate itself is not typically found in high concentrations in its ester form in nature, its constituent parts are readily available from these renewable resources. The specific concentration of decyl oleate in these oils is not widely reported, as the fatty acids are primarily present as triglycerides.

Physicochemical Properties

Decyl oleate is a clear, colorless to pale yellow liquid with a mild, characteristic odor.[1][10] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Decyl Oleate

| Property | Value | References |

| Molecular Formula | C₂₈H₅₄O₂ | [11] |

| Molecular Weight | 422.73 g/mol | [1][11] |

| CAS Number | 3687-46-5 | [10] |

| Appearance | Clear, colorless to pale yellow liquid | [1][10] |

| Solubility | Practically insoluble in water; miscible with ethanol, methylene chloride, and light petroleum. | [1] |

| Boiling Point | > 200 °C (estimated) | [12] |

| LogP | 12.44 | [1] |

Synthesis of Decyl Oleate

Decyl oleate is commercially produced through the esterification of oleic acid with decyl alcohol.[1][10] This can be achieved through both chemical and enzymatic catalysis.

Chemical Synthesis

The industrial production of decyl oleate typically involves a direct esterification reaction under acidic catalysis.

A general protocol for the synthesis of decyl oleate is as follows:

-

Reactant Preparation: Oleic acid and decyl alcohol are mixed in a suitable reactor, often in a 1:1 molar ratio.

-

Catalyst Addition: An acid catalyst, such as stannous chloride or a solid superacid (e.g., sulfated zirconia), is added to the mixture.

-

Reaction Conditions: The mixture is heated to a temperature range of 160-280°C and allowed to react for 2-12 hours under constant stirring. The reaction is typically carried out under a nitrogen atmosphere to prevent oxidation. Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the formation of the ester.

-

Purification: Upon completion, the catalyst is filtered off. The crude product is then purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts.

-

Analysis: The purity of the final product is assessed using techniques such as gas chromatography-mass spectrometry (GC-MS) and by determining the acid value and saponification number.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to chemical synthesis, proceeding under milder reaction conditions and with higher specificity. Lipases are commonly employed for this purpose.

A representative protocol for the enzymatic synthesis of decyl oleate is as follows:

-

Enzyme and Substrate Preparation: Immobilized lipase (e.g., from Candida antarctica) is added to a solvent-free mixture of oleic acid and decyl alcohol.

-

Reaction Conditions: The reaction is carried out at a controlled temperature, typically between 40-60°C, with constant agitation.

-

Monitoring: The progress of the reaction is monitored by measuring the decrease in the acid value of the mixture over time.

-

Enzyme Removal: Once the reaction has reached equilibrium, the immobilized enzyme is removed by filtration and can be reused.

-

Product Purification: The product is then purified, for example, by molecular distillation, to remove unreacted substrates.

-

Analysis: The final product is characterized by GC-MS, Fourier-transform infrared spectroscopy (FTIR), and determination of its physicochemical properties.

Synthesis Workflow Diagram

References

- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Ester | Description, Types, & Reactions | Britannica [britannica.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. avenalab.com [avenalab.com]

- 7. naturallythinking.com [naturallythinking.com]

- 8. naturalself.eu [naturalself.eu]

- 9. incibeauty.com [incibeauty.com]

- 10. Chempri [chempri.com]

- 11. GSRS [precision.fda.gov]

- 12. pharmacompass.com [pharmacompass.com]

An In-depth Technical Guide to Decyl Octadec-9-enoate

This technical guide provides a comprehensive overview of decyl octadec-9-enoate, including its chemical identity, physicochemical properties, synthesis, and analytical characterization. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

IUPAC Name: decyl (9Z)-octadec-9-enoate[1]

Synonyms:

-

Decyl oleate[1]

-

Decyloleate

-

Decyl 9-octadecenoate[1]

-

9-Octadecenoic acid, decyl ester[1]

-

Oleic acid, decyl ester[1]

-

Cetiol V

-

Ceraphyl 140A[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H54O2 | [1][2] |

| Molecular Weight | 422.73 g/mol | [1][2] |

| Appearance | Yellowish, transparent liquid | [2][3] |

| Odor | Characteristic | [2] |

| Density | 0.8500-0.8900 g/cm³ at 25°C | [2] |

| Refractive Index | 1.4525-1.4556 at 25°C | [2] |

| Acid Value | ≤ 1.0 mg KOH/g | [2] |

| Saponification Number | 130 - 145 mg KOH/g | [2] |

| Iodine Number | 50 - 65 | [2] |

| Solubility | Practically insoluble in water; miscible with ethanol, chloroform, and light petroleum. | [2] |

Experimental Protocols

This compound is synthesized by the esterification of oleic acid with decanol.[3] Both chemical and enzymatic methods can be employed.

3.1.1. Chemical Synthesis (Acid-Catalyzed)

This protocol is based on general acid-catalyzed esterification procedures.

-

Materials:

-

Oleic acid

-

Decanol

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent (e.g., toluene or hexane)

-

-

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a round-bottom flask, add oleic acid and a slight molar excess of decanol (e.g., 1:1.2 molar ratio).

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2% by weight of oleic acid).

-

Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.[4]

-

Dilute the reaction mixture with an organic solvent like hexane.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

-

3.1.2. Enzymatic Synthesis

This method offers a greener alternative using lipase as a catalyst.

-

Materials:

-

Oleic acid

-

Decanol

-

Immobilized lipase (e.g., Novozym 435)

-

-

Equipment:

-

Shaking incubator or stirred reactor

-

-

Procedure:

-

Combine oleic acid and decanol in a suitable molar ratio (e.g., 1:2) in a reaction vessel.

-

Add the immobilized lipase (e.g., 1-5% by weight of the reactants).

-

Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant agitation for a specified period (e.g., 1-24 hours).

-

After the reaction, the immobilized enzyme can be recovered by filtration for reuse.

-

The product can be purified as described in the chemical synthesis protocol (washing steps may be less rigorous due to the absence of a strong acid catalyst).

-

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity and confirming the identity of this compound.

-

Sample Preparation:

-

The sample is typically diluted in a suitable solvent such as hexane or isooctane.

-

-

Instrumentation and Conditions (Typical):

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid ester analysis (e.g., DB-5ms).

-

Injector: Split/splitless injector, operated at a high temperature (e.g., 250°C).

-

Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at a lower temperature and ramping up to a higher temperature (e.g., 150°C to 300°C).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound.

-

Sample Preparation:

-

Dissolve a small amount of the purified ester in a deuterated solvent (e.g., CDCl₃).

-

-

Expected ¹H NMR Signals:

-

A triplet around 5.3-5.4 ppm corresponding to the two protons on the C9 and C10 double bond.

-

A triplet around 4.0-4.1 ppm corresponding to the two protons on the carbon of the decyl chain attached to the ester oxygen.

-

Multiplets around 2.0-2.3 ppm corresponding to the protons on the carbons adjacent to the double bond and the carbonyl group.

-

A series of multiplets and broad signals between 1.2-1.7 ppm corresponding to the numerous methylene groups in the oleic acid and decyl chains.

-

Triplets around 0.8-0.9 ppm corresponding to the terminal methyl groups of both chains.

-

-

Expected ¹³C NMR Signals:

-

A peak around 174 ppm for the carbonyl carbon of the ester.

-

Peaks around 129-130 ppm for the two carbons of the double bond.

-

A peak around 64-65 ppm for the carbon of the decyl chain attached to the ester oxygen.

-

A series of peaks between 22-34 ppm for the various methylene carbons.

-

A peak around 14 ppm for the terminal methyl carbons.

-

Signaling Pathways and Biological Relevance

While fatty acids and their derivatives are known to act as signaling molecules in various biological pathways, specific signaling cascades directly involving this compound are not well-documented in publicly available literature. Fatty acid esters can influence membrane fluidity and act as precursors for other signaling molecules. Oleic acid itself has been shown to modulate signaling pathways related to metabolism and inflammation. Further research is needed to elucidate the specific biological roles and signaling pathways of this compound.

Visualizations

References

Rheological Profile of Decyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the rheological behavior of Decyl Oleate, an emollient ester widely used in the cosmetic and pharmaceutical industries. Understanding the flow characteristics of this material is crucial for formulation development, processing, and predicting product performance. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of experimental workflows.

Introduction to Decyl Oleate

Decyl Oleate is the ester of decyl alcohol and oleic acid. It is a clear, slightly yellowish oily liquid known for its emollient and skin-conditioning properties.[1] Its rheological profile is a critical parameter that influences the texture, spreadability, and stability of topical formulations.

Rheological Properties of Decyl Oleate

Decyl Oleate exhibits Newtonian fluid behavior, meaning its viscosity is independent of the shear rate applied.[2] This characteristic is typical for many low-molecular-weight esters and oils. The primary factor influencing the viscosity of Decyl Oleate is temperature.

Quantitative Rheological Data

The following table summarizes the dynamic viscosity of Decyl Oleate at various temperatures as determined from experimental data.

| Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 10 | 30 |

| 20 | 20 |

| 25 | 16 |

| 30 | 13 |

| 40 | 9 |

| 50 | 7 |

| 60 | 5 |

| 70 | 4 |

Data extracted and interpolated from graphical representations in scientific literature.[3]

Experimental Protocols for Rheological Characterization

The following sections describe standardized methods for determining the rheological properties of substances like Decyl Oleate.

Determination of Dynamic Viscosity using a Rotational Rheometer (Based on ISO 3219)

This method is suitable for determining the viscosity of liquids over a range of shear rates and temperatures to confirm Newtonian behavior and obtain precise viscosity values.[4][5]

3.1.1. Instrumentation

-

Rotational Rheometer: A controlled-stress or controlled-rate rheometer equipped with a cone-plate or parallel-plate geometry.

-

Temperature Control Unit: A Peltier or fluid-based system capable of maintaining the sample temperature within ±0.1°C.

-

Micropipette or Syringe: For accurate sample loading.

3.1.2. Procedure

-

Geometry Selection and Calibration: A cone-plate geometry (e.g., 40 mm diameter, 2° cone angle) is often preferred for low-viscosity liquids to ensure a constant shear rate across the sample. The geometry is calibrated according to the manufacturer's instructions.

-

Sample Loading: A small, precise volume of Decyl Oleate is placed onto the lower plate of the rheometer. The upper geometry is lowered to the specified gap distance, ensuring the sample completely fills the gap without overflowing.

-

Temperature Equilibration: The sample is allowed to equilibrate at the target temperature for a sufficient period (e.g., 5-10 minutes) to ensure thermal homogeneity.

-

Shear Rate Sweep: A shear rate sweep is performed at a constant temperature. The shear rate is typically varied logarithmically from a low value (e.g., 1 s⁻¹) to a high value (e.g., 1000 s⁻¹) and then back to the low value to check for thixotropy (time-dependent shear thinning).

-

Data Acquisition: The shear stress is measured for each applied shear rate, and the viscosity is calculated as the ratio of shear stress to shear rate.

-

Temperature Variation: The process is repeated at different temperatures to determine the temperature dependence of viscosity.

Determination of Kinematic Viscosity using a Capillary Viscometer (Based on ASTM D445)

This method is a standard for determining the kinematic viscosity of transparent liquids like Decyl Oleate at a specific temperature.[6][7][8][9]

3.2.1. Instrumentation

-

Calibrated Glass Capillary Viscometer: Of a suitable type for the expected viscosity range (e.g., Ubbelohde viscometer).

-

Constant Temperature Bath: Capable of maintaining the temperature within ±0.02°C.

-

Timer: Accurate to 0.1 seconds.

-

Pipette: For introducing the sample into the viscometer.

3.2.2. Procedure

-

Viscometer Selection and Cleaning: A clean, dry, calibrated viscometer is selected such that the flow time is not less than 200 seconds.

-

Sample Preparation: The Decyl Oleate sample is brought to the test temperature.

-

Viscometer Charging: The sample is introduced into the viscometer in the manner prescribed for the specific type of viscometer.

-

Temperature Equilibration: The charged viscometer is placed vertically in the constant temperature bath for at least 30 minutes to allow the sample to reach thermal equilibrium.

-

Flow Measurement: The time taken for the liquid to flow between two marked points on the viscometer is measured accurately.

-

Calculation: The kinematic viscosity (ν) is calculated by multiplying the flow time (t) by the viscometer calibration constant (C): ν = C × t.

-

Dynamic Viscosity Calculation: The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of Decyl Oleate at the same temperature: η = ν × ρ. A typical density for Decyl Oleate at 20°C is approximately 0.867 g/cm³.[10]

Visualizations

The following diagrams illustrate key experimental workflows for the rheological characterization of Decyl Oleate.

Caption: Rotational Rheometry Workflow for Decyl Oleate.

Caption: Capillary Viscometry Workflow for Decyl Oleate.

Conclusion

Decyl Oleate is a Newtonian fluid with a viscosity that is primarily dependent on temperature. The experimental protocols outlined in this guide, based on established standards such as ISO 3219 and ASTM D445, provide a framework for the accurate and reproducible characterization of its rheological properties. This information is essential for formulators and researchers to ensure the quality, stability, and desired sensory attributes of final products containing Decyl Oleate.

References

- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]

- 2. rheosense.com [rheosense.com]

- 3. researchgate.net [researchgate.net]

- 4. intertekinform.com [intertekinform.com]

- 5. ISO 3219-2:2021 Rheology — Part 2: General principles of rotational and oscillatory rheometry [kssn.net]

- 6. ASTM D445 - eralytics [eralytics.com]

- 7. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. tamson-instruments.com [tamson-instruments.com]

- 10. avenalab.com [avenalab.com]

In-Depth Technical Guide: Investigating the Crystal Polymorphism of Decyl Octadec-9-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decyl octadec-9-enoate, a long-chain fatty acid ester, is utilized in various pharmaceutical and cosmetic formulations. Its physical properties, including melting point, solubility, and dissolution rate, are critically influenced by its solid-state structure. The ability of this compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, can significantly impact the stability, bioavailability, and manufacturability of final products. This technical guide provides a comprehensive overview of the methodologies employed to study the crystal polymorphism of this compound and analogous long-chain esters. While specific data for this compound is not extensively available in public literature, this document outlines the established experimental protocols and data interpretation strategies used in the field of lipid and wax crystallography.

Theoretical Background: Crystal Polymorphism in Fatty Acid Esters

Fatty acid esters, like many organic molecules, can pack in different arrangements within a crystal lattice, leading to the formation of polymorphs. These different crystalline forms, while chemically identical, exhibit distinct physical properties. The stability of polymorphs is governed by thermodynamic and kinetic factors. Generally, lipid crystals can exist in three main polymorphic forms: α, β', and β. The α form is the least stable with the lowest melting point, while the β form is the most stable with the highest melting point. The β' form is intermediate in stability. The specific polymorphic behavior of a fatty acid ester is influenced by factors such as the length and degree of unsaturation of the fatty acid and alcohol chains, as well as processing conditions like cooling rate and the presence of impurities.

Experimental Protocols for Polymorphism Studies

A multi-technique approach is essential for the comprehensive characterization of the polymorphic behavior of this compound. The following sections detail the key experimental methodologies.

Sample Preparation and Crystallization

The method of crystallization is a critical factor in determining which polymorphic form is obtained.

-

Melt Crystallization: The sample is heated above its melting point to erase any previous thermal history and then cooled at a controlled rate. Different cooling rates can induce the formation of different polymorphs. Slow cooling generally favors the formation of more stable polymorphs, while rapid cooling can trap metastable forms.

-

Solvent Crystallization: The ester is dissolved in a suitable solvent and allowed to crystallize by slow evaporation of the solvent or by cooling the solution. The choice of solvent can significantly influence the resulting crystal form.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermal transitions of materials, including melting and crystallization events, which are characteristic of different polymorphs.

Experimental Protocol:

-

A small amount of the this compound sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample is subjected to a controlled temperature program, for example:

-

Heating from room temperature to 100°C at a rate of 10°C/min to melt the sample and erase its thermal history.

-

Holding at 100°C for 5 minutes.

-

Cooling from 100°C to -50°C at a controlled rate (e.g., 1°C/min, 5°C/min, or 10°C/min).

-

Heating from -50°C to 100°C at 10°C/min to observe the melting behavior of the formed crystals.

-

-

The heat flow to or from the sample is monitored as a function of temperature. Exothermic peaks represent crystallization, while endothermic peaks represent melting.

X-Ray Diffraction (XRD)

XRD provides direct information about the crystal structure and is the definitive method for identifying different polymorphic forms. Each polymorph will produce a unique diffraction pattern.

Experimental Protocol:

-

A powdered sample of the crystallized this compound is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the specific crystal form. Short-spacing analysis provides information on the sub-cell packing of the hydrocarbon chains, while long-spacing analysis reveals information about the lamellar stacking.

Polarized Light Microscopy (PLM)

PLM is a valuable technique for visualizing the morphology and birefringence of crystals. Different polymorphs often exhibit distinct crystal habits and optical properties.

Experimental Protocol:

-

A small amount of the sample is melted on a microscope slide and covered with a coverslip.

-

The slide is placed on a temperature-controlled stage of a polarized light microscope.

-

The sample is cooled at a controlled rate to induce crystallization.

-

The crystal growth and morphology are observed and recorded using a camera. Anisotropic crystals (which include most organic crystals) will appear bright against a dark background under crossed polarizers.

Data Presentation and Interpretation

To facilitate comparison and analysis, all quantitative data should be summarized in structured tables.

Table 1: Hypothetical Thermal Properties of this compound Polymorphs Determined by DSC

| Polymorphic Form | Cooling Rate (°C/min) | Crystallization Onset Temperature (°C) | Crystallization Peak Temperature (°C) | Melting Onset Temperature (°C) | Melting Peak Temperature (°C) | Enthalpy of Fusion (J/g) |

| α | 10 | 5.2 | 3.8 | 10.5 | 12.1 | 120 |

| β' | 5 | 8.9 | 7.5 | 18.2 | 20.3 | 155 |

| β | 1 | 12.1 | 10.8 | 25.4 | 27.6 | 180 |

Table 2: Hypothetical Characteristic X-Ray Diffraction Peaks for this compound Polymorphs

| Polymorphic Form | Short Spacing d-values (Å) | Long Spacing d-value (Å) |

| α | 4.15 (strong) | 50.2 |

| β' | 4.20 (strong), 3.80 (medium) | 48.5 |

| β | 4.60 (strong), 3.85 (strong), 3.70 (strong) | 47.1 |

Visualization of Experimental Workflows and Relationships

Visual diagrams are crucial for understanding the logical flow of experiments and the relationships between different polymorphic forms.

Caption: Experimental workflow for the polymorphic study of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Intermolecular Interactions of Decyl Octadec-9-enoate

This technical guide provides a comprehensive overview of the intermolecular interactions and physicochemical properties of this compound, a widely used excipient in the pharmaceutical and cosmetic industries.

Introduction

This compound, also known as decyl oleate, is an ester formed from the reaction of decyl alcohol and oleic acid.[1][2] It is a clear, colorless to pale yellow liquid valued for its emollient and solvent properties.[1][3] Its molecular structure, consisting of a long, nonpolar hydrocarbon tail and a polar ester head, dictates its physicochemical behavior and its interactions with other molecules. This guide delves into the nature of these interactions and presents key physical and chemical data.

Molecular Structure and Intermolecular Forces

The chemical formula for this compound is C₂₈H₅₄O₂.[3] Its structure is characterized by a long alkyl chain from both the oleic acid and decyl alcohol components, with a single cis double bond in the oleate moiety. This structure gives rise to the following primary intermolecular interactions:

-

Van der Waals Forces: Due to its large, nonpolar hydrocarbon chains, the predominant intermolecular forces are London dispersion forces, a type of van der Waals force. These temporary fluctuating dipoles are responsible for the material's oily, lubricating properties and its low viscosity.[3][4]

-

Dipole-Dipole Interactions: The ester group (-COO-) possesses a permanent dipole moment, allowing for dipole-dipole interactions with other polar molecules. However, these forces are significantly weaker than the overall van der Waals forces due to the large nonpolar portion of the molecule.

The significant hydrophobicity, evidenced by a high LogP value, is a direct consequence of the dominance of London dispersion forces.[1][4]

Physicochemical Properties

The intermolecular forces of this compound govern its bulk physical and chemical properties. A summary of these properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1][3] |

| Molecular Weight | 422.74 g/mol | [5] |

| Density at 20°C | 0.86 g/cm³ | [5][6] |

| Specific Gravity at 25°C | 0.8500 - 0.8900 | |

| Melting Point | 18.2°C | [5] |

| Boiling Point | > 200°C (est.); 494-495°C | [5][7] |

| Refractive Index | 1.4525 - 1.4556 | [4] |

| Solubility | Practically insoluble in water; Miscible with ethanol, methylene chloride, and light petroleum. Soluble in most hydrophobic solvents (silicones, esters, mineral oils, vegetable oils). | [8] |

Table 2: Chemical Properties and Quality Parameters of this compound

| Property | Value | Reference(s) |

| LogP | 12.44 | [1] |

| Saponification Number | 130 - 145 mgKOH/g | [4] |

| Iodine Number | 50 - 65 | [4] |

| Acid Value | ≤ 1.0 mgKOH/g | [4] |

| HLB | 11 | [4] |

Role in Drug Development and Formulations

In pharmaceutical and cosmetic formulations, this compound primarily functions as:

-

An Emollient: It softens and soothes the skin by forming a protective, non-greasy film that prevents moisture loss.[4][9]

-

A Skin-Conditioning Agent: It improves the texture and appearance of the skin.[7]

-

A Solvent and Carrier: Its ability to dissolve or disperse active pharmaceutical ingredients (APIs) makes it a valuable vehicle in topical drug delivery systems.[1][2] Researchers are exploring its use in nanotechnology and advanced drug delivery systems to enhance the solubility and absorption of active compounds.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of intermolecular interactions in liquid mixtures can be adapted from studies on similar esters, such as the investigation of ethyl oleate mixtures. A generalized workflow is described below.

Protocol: Characterization of Intermolecular Interactions in a Binary Mixture with this compound

-

Preparation of Mixtures:

-

Prepare binary mixtures of this compound with a second component (e.g., a solvent, a drug molecule) of varying mole fractions, from 0 to 1.

-

Use a high-precision digital balance for accurate mass measurements.

-

-

Measurement of Physicochemical Properties:

-

Density (ρ): Measure the density of the pure components and the mixtures using a specific gravity bottle or a digital densitometer at various temperatures (e.g., 303.15 K, 308.15 K, 313.15 K).

-

Speed of Sound (u): Determine the speed of sound through the samples using an ultrasonic interferometer at a fixed frequency.

-

Viscosity (η): Measure the viscosity using a Brookfield viscometer or a similar apparatus.

-

-

Calculation of Thermodynamic and Acoustic Parameters:

-

From the experimental data, calculate the following parameters:

-

Adiabatic compressibility (β)

-

Intermolecular free length (Lf)

-

Free volume (Vf)

-

Internal pressure (πi)

-

-

Calculate the excess values of these parameters (e.g., βE, LfE, VfE) to infer the nature and strength of the interactions between the components of the binary mixture. Positive deviations from ideality generally indicate weak interactions, while negative deviations suggest strong interactions.

-

Visualizations

References

- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]

- 2. Chempri [chempri.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. avenalab.com [avenalab.com]

- 5. pharmacompass.com [pharmacompass.com]

- 6. solverchem.com [solverchem.com]

- 7. specialchem.com [specialchem.com]

- 8. DECYL OLEATE | 3687-46-5 [chemicalbook.com]

- 9. naturallythinking.com [naturallythinking.com]

Decyl Oleate: A Comprehensive Safety and Toxicity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Decyl oleate, the ester of decyl alcohol and oleic acid, is a widely used emollient in cosmetic and personal care products, prized for its ability to impart a smooth, non-greasy feel to the skin.[1][2] This technical guide provides a comprehensive overview of the available safety and toxicity data for decyl oleate, with a focus on key toxicological endpoints. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety profile for various applications.

Acute Toxicity

Decyl oleate exhibits a low order of acute toxicity based on oral administration studies in rats.

Table 1: Acute Oral Toxicity of Decyl Oleate

| Species | Route | Dosage | Observation Period | Results | Reference |

| Wistar Rats | Intragastric Intubation | 2.5, 5.0, 10.0, 20.0, and 40.0 ml/kg | 14 days | No deaths recorded. LD50 > 40.0 ml/kg. | [3] |

| Wistar-derived Rats | Gavage | 5.0 g/kg (undiluted or 20% in mineral oil) | 14 days | One death in each group. No treatment-related effects in survivors. | [4] |

Experimental Protocol: Acute Oral Toxicity (as per CIR report)

The acute oral toxicity of decyl oleate was assessed in Wistar rats.[3] The animals were fasted for 24 hours prior to the administration of decyl oleate via intragastric intubation at various dose levels.[3] Following administration, the animals were observed daily for 14 days for any signs of toxicity and mortality.[3]

Dermal and Ocular Irritation

Single application studies on rabbits indicate that decyl oleate has a low potential for dermal and ocular irritation. However, repeated application may lead to moderate irritation.

Table 2: Dermal Irritation of Decyl Oleate

| Species | Test Method | Concentration | Observation Period | Results | Reference |

| Rabbit | Draize & FHSA | Undiluted, 10% in corn oil, 20% in mineral oil | - | Little to no irritation. | [3] |

| Rabbit | Daily Application | 15% and 100% | 60 days | Moderate irritation. | [1][3] |

Table 3: Ocular Irritation of Decyl Oleate

| Species | Test Method | Concentration | Results (Primary Eye Irritation Score) | Reference |

| Rabbit | Draize | 100% | 0.0 | [4] |

| Rabbit | Draize | 20% in mineral oil | 0.0 | [4] |

| Rabbit | Draize | 15% in corn oil | 1.0 | [4] |

| Rabbit | Modified Draize | 100% | Very slight irritant. | [4] |

Experimental Protocol: Draize Test (General Overview based on OECD 404 & 405)

The Draize test is utilized to assess the irritation potential of a substance on skin (OECD 404) and eyes (OECD 405).[5][6] For dermal irritation, a specific amount of the test substance is applied to a shaved area of the animal's skin, typically a rabbit, and covered with a gauze patch.[2][5] For ocular irritation, a small amount of the substance is instilled into the conjunctival sac of one eye of the animal, with the other eye serving as a control.[6][7] Observations for erythema, edema (for skin), and corneal opacity, iris lesions, and conjunctival redness and swelling (for eyes) are made at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.[5][6]

Skin Sensitization

Decyl oleate is not considered to be a skin sensitizer based on animal and human studies.

Table 4: Skin Sensitization of Decyl Oleate

| Species | Test Method | Concentration | Results | Reference |

| Guinea Pig | - | 15% | Not a sensitizer. | [1][3] |

| Human | Repeated Insult Patch Test | 1-5% | No signs of sensitization. | [3] |

| Human | Schwartz-Peck Prophetic Patch Test | 5.5% (in formulation) | Low number of reactions in 402 subjects. | [3] |

Experimental Protocol: Guinea Pig Maximization Test (GPMT) (General Overview based on OECD 406)

The GPMT is a method to assess the potential of a substance to cause skin sensitization.[8][9] The test involves an induction phase where the test substance is administered to guinea pigs both intradermally with an adjuvant (Freund's Complete Adjuvant) and topically at a concentration expected to cause mild irritation.[8][9][10] Following a two-week rest period, a challenge phase is conducted by applying a non-irritating concentration of the test substance topically to a naive skin site.[8][9][10] The skin reactions are observed and scored at 24 and 48 hours after the challenge application to determine the sensitization response.[11]

Subchronic Toxicity

A 28-day oral toxicity study in rats indicated no significant toxic effects from decyl oleate at the tested doses.

Table 5: 28-Day Oral Toxicity of Decyl Oleate

| Species | Route | Dosage | Duration | Results | Reference |

| Wistar Rats | Gavage | 100, 500, or 1000 mg/kg body weight (in olive oil) | 5 days/week for 28 days | No substance-related deaths or symptoms of toxicity. No effects on body weight, food/water consumption, or organ weights. | [3] |

Genotoxicity

Decyl oleate was found to be non-mutagenic in a bacterial reverse mutation assay (Ames test).

Table 6: Genotoxicity of Decyl Oleate

| Test System | Test Method | Metabolic Activation | Results | Reference |

| Salmonella typhimurium | Ames Test | With and without S9 | Not mutagenic. | [3] |

Experimental Protocol: Ames Test (General Overview based on OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.[12][13][14] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[13][15][16] The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver), and plated on a minimal medium lacking the required amino acid.[12][13][16] If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to synthesize the amino acid and form visible colonies.[17][18] The number of revertant colonies is counted and compared to the control to determine the mutagenic potential.[16]

Carcinogenicity, Reproductive and Developmental Toxicity

There are currently no available studies on the carcinogenicity, reproductive, or developmental toxicity of decyl oleate.[3]

Signaling Pathways and Mechanism of Action

Specific signaling pathways for decyl oleate toxicity have not been extensively studied, likely due to its low toxicity profile. The primary biological effect of decyl oleate is its function as an emollient, where it forms a thin, non-greasy film on the skin surface.[1] This action helps to reduce water loss and gives the skin a soft and smooth appearance.[1]

The moderate skin irritation observed with repeated, undiluted application is likely due to a defatting effect on the skin, which can disrupt the skin's natural barrier function.[19] This disruption can lead to a non-specific inflammatory response.

Conclusion

Based on the available data, decyl oleate is considered to have a low toxicity profile. It is not acutely toxic via the oral route, is at most a very slight eye irritant and a slight to moderate skin irritant under exaggerated, repeated exposure conditions, and is not a skin sensitizer. Furthermore, it is not genotoxic in the Ames test. While data on chronic toxicity, carcinogenicity, and reproductive and developmental toxicity are not available, the long history of its use in cosmetics at concentrations up to and exceeding 50% without significant adverse effects supports its safety in topical applications.[3] As with any ingredient, formulation and concentration are key factors in ensuring product safety.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. nucro-technics.com [nucro-technics.com]

- 3. pharmacompass.com [pharmacompass.com]

- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Skin sensitisation (OECD: 406). | PPTX [slideshare.net]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 13. bulldog-bio.com [bulldog-bio.com]

- 14. biocompare.com [biocompare.com]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. enamine.net [enamine.net]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Decyl octadec-9-enoate mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of Decyl Octadec-9-enoate in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biological mechanism of action of this compound has not been extensively studied. This document summarizes the available toxicological data and proposes a potential mechanism of action based on the known biological activities of its constituent molecules following enzymatic hydrolysis. The proposed pathways are hypothetical and require further experimental validation.

Introduction

This compound, also known as decyl oleate, is the ester of decyl alcohol and oleic acid.[1][2] It is a clear, yellow liquid primarily used in the cosmetics and personal care industry as an emollient, solvent, and dispersing agent.[1][3][4] Its primary function in topical formulations is to act as a lubricant on the skin's surface, providing a soft and smooth appearance by forming a thin, non-greasy film that prevents moisture loss.[1][5][6]

While its use in cosmetics is well-established, there is a notable lack of in-depth research into its specific mechanism of action within biological systems. It is presumed that, like other fatty acid esters, this compound is subject to hydrolysis by extracellular enzymes, breaking it down into its constituent parts: oleic acid and decanol.[7] Therefore, its systemic biological effects are likely attributable to the individual activities of these metabolites.

This technical guide will provide a comprehensive overview of the known toxicological profile of this compound and present a hypothesized mechanism of action based on the well-documented biological roles of oleic acid and decanol.

Known Biological Profile of this compound

The available data on the biological effects of this compound is primarily from safety and toxicological assessments. The compound exhibits low acute toxicity and is generally considered safe for use in cosmetic products at current concentrations.[5][7]

Quantitative Toxicological Data

| Study Type | Test Species | Dose/Concentration | Results | Reference |

| Acute Oral Toxicity | Rat (Wistar) | > 40.0 ml/kg | LD50 > 40.0 ml/kg; no deaths recorded. | [7] |

| Dermal Irritation (Single Application) | Rabbit | 100% | Little to no irritation. | [5][7] |

| Dermal Irritation (Repeated Application) | Rabbit | 15% or 100% daily for 60 days | Moderate degree of irritation. | [5][7] |

| Skin Sensitization | Guinea Pig | 15% | Not found to be a sensitizer. | [7] |

| Mutagenicity (Ames Test) | Salmonella typhimurium | 4 to 2500 µ g/plate | Not mutagenic with or without metabolic activation. | [8] |

Proposed Mechanism of Action via Hydrolysis

The central hypothesis for the mechanism of action of this compound in biological systems is its enzymatic hydrolysis into oleic acid and decanol. This breakdown would release two biologically active molecules that can then interact with various cellular and molecular targets.

Biological Activity of Oleic Acid

Oleic acid is the most abundant monounsaturated fatty acid in nature and plays several crucial roles in human physiology.[9] Its biological activities are multifaceted, ranging from serving as an energy source to modulating key signaling pathways.

A significant molecular action of oleic acid is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, oleic acid can enhance insulin signaling, which is a potential mechanism for its reported anti-diabetic properties.[10][11]

References

- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]

- 2. lesielle.com [lesielle.com]

- 3. specialchem.com [specialchem.com]

- 4. Chempri [chempri.com]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. Decyl Oleate (Ingredient Explained + Products) | SkinSort [skinsort.com]

- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 8. pharmacompass.com [pharmacompass.com]

- 9. Oleic acid - Wikipedia [en.wikipedia.org]

- 10. Bioguided isolation of (9Z)-octadec-9-enoic acid from Phellodendron amurense Rupr. and identification of fatty acids as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Silico Modeling of Decyl octadec-9-enoate Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decyl octadec-9-enoate, a fatty acid ester, finds application in the cosmetic and pharmaceutical industries as an emollient and formulation aid. As the demand for rapid and reliable safety and efficacy assessments of chemical compounds grows, in silico modeling presents a powerful alternative and supplement to traditional experimental methods. This technical guide provides a comprehensive overview of the methodologies for predicting the physicochemical and toxicological properties of this compound using computational approaches. It outlines the core principles of Quantitative Structure-Activity Relationship (QSAR) models, read-across techniques, and physiologically based pharmacokinetic (PBPK) modeling. Furthermore, this document details standardized experimental protocols for the determination of key parameters essential for model validation and provides a framework for integrating computational and experimental data to support next-generation risk assessment (NGRA).[1]

Physicochemical Properties of this compound

Accurate physicochemical data is the foundation of any robust in silico model. For this compound (also known as Decyl Oleate), several key properties have been predicted using computational methods. These values are crucial inputs for models predicting skin permeability, bioavailability, and potential toxicity.

| Property | Predicted Value | Method/Source |

| Molecular Formula | C28H54O2 | PubChem[2] |

| Molecular Weight | 422.7 g/mol | PubChem[2][3] |

| XLogP3-AA (Octanol-Water Partition Coefficient) | 12.1 - 12.9 | PubChem[2][3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 25 | PubChem[3] |

| Boiling Point (Predicted) | 519.6 ± 29.0 °C | ChemBK |

| Density (Predicted) | 0.865 ± 0.06 g/cm³ | ChemBK |

| Flash Point (Predicted) | 71.3 °C | ChemBK |

| Vapor Pressure (Predicted) | 6.75E-11 mmHg at 25°C | ChemBK |

In Silico Modeling Workflow for Property Prediction

The prediction of complex toxicological endpoints and pharmacokinetic properties relies on a structured workflow that integrates various computational tools. This process typically involves defining the chemical structure, calculating molecular descriptors, and applying predictive models.

Caption: A generalized workflow for in silico property prediction of a chemical compound.

Key In Silico Models and Methodologies

A variety of computational tools are available for the hazard and risk assessment of cosmetic ingredients.[1] These models are often categorized based on their underlying principles and predictive capabilities.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate the structural or property descriptors of a chemical with its biological activity or a specific endpoint.[4] For esters like this compound, QSAR models can be developed to predict properties such as skin sensitization, irritation, and systemic toxicity.[5] The OECD QSAR Toolbox is a widely used free software for this purpose.[6]

Read-Across

Read-across is a non-testing method that uses data from analogous, well-characterized substances to predict the properties of a target chemical. Given the long-chain ester nature of this compound, data from other fatty acid esters with similar carbon chain lengths and degrees of unsaturation can be leveraged to fill data gaps.

Physiologically Based Pharmacokinetic (PBPK) Models

PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. These models are crucial for estimating internal exposure at the organ or tissue level and are increasingly used in next-generation risk assessment.

Experimental Protocols for Model Validation

The reliability of in silico predictions is contingent upon their validation with high-quality experimental data. The following section outlines key experimental protocols for determining the physicochemical and toxicological properties of this compound.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a critical parameter for predicting the lipophilicity and skin permeability of a substance.

Methodology: Slow-Stirring Method

This method is particularly suitable for hydrophobic substances like long-chain esters to avoid the formation of emulsions that can lead to an overestimation of solubility and affect LogP determination.[7]

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.

-

Sample Preparation: A dilute solution of this compound is prepared in the n-octanol phase.

-

Equilibration: The octanol and water phases are combined in a jacketed vessel maintained at a constant temperature (e.g., 25°C). The mixture is stirred slowly for a prolonged period (24-48 hours) to allow for equilibrium to be reached without forming an emulsion.

-

Phase Separation: After stirring, the mixture is allowed to stand to ensure complete phase separation.

-

Quantification: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).[8]

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Determination of Water Solubility

Water solubility is a key factor influencing a chemical's bioavailability and environmental fate.

Methodology: Slow-Stirring Method

Similar to the LogP determination, the slow-stirring method is preferred for determining the water solubility of poorly soluble esters.[7]

-

System Setup: A small amount of this compound is added to a known volume of purified water in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is stirred slowly for an extended period (e.g., 72 hours) to achieve saturation.

-

Sample Collection and Preparation: Samples of the aqueous phase are carefully collected, ensuring no undissolved ester is included. The samples may require centrifugation or filtration.

-

Analysis: The concentration of the dissolved ester in the aqueous samples is quantified using a sensitive analytical method like GC-MS.

-

Reporting: The water solubility is reported in units such as mg/L or mol/L at the specified temperature.

In Vitro Dermal Absorption

Understanding the rate and extent of dermal absorption is critical for the safety assessment of cosmetic ingredients.[9]

Methodology: Franz Diffusion Cell Assay

The Franz diffusion cell is a widely accepted in vitro model for assessing the percutaneous absorption of chemicals.[10][11]

-

Skin Preparation: Excised human or animal skin is used as the membrane. The skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[12]

-

Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32 ± 1°C to mimic physiological skin temperature.[11]

-

Application of Test Substance: A known amount of this compound, typically in its final formulation, is applied to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are collected and replaced with fresh fluid.

-

Analysis: The concentration of this compound in the collected samples is determined by an appropriate analytical method (e.g., HPLC or GC-MS).

-

Data Analysis: The cumulative amount of the substance permeated per unit area is plotted against time to determine the flux and permeability coefficient.

Caption: Workflow for in vitro dermal absorption testing using a Franz diffusion cell.

In Silico Toxicity Prediction

In silico toxicology plays a crucial role in the early identification of potential hazards, reducing the need for animal testing.[13]

Potential Signaling Pathways of Concern

While specific data for this compound is limited, long-chain fatty acid esters are generally considered to have a low order of acute toxicity.[14][15] However, in silico models can be used to screen for potential liabilities, such as skin sensitization or endocrine disruption, by identifying structural alerts that are associated with these effects. It is known that some esters can be hydrolyzed in viable skin layers, and the resulting metabolites could be of toxicological interest.[16]

Caption: Logical relationship for in silico toxicity profile prediction.

Conclusion

In silico modeling offers a robust and efficient framework for assessing the properties of this compound, thereby supporting its safe use in cosmetic and pharmaceutical formulations. By integrating QSAR, read-across, and PBPK models with targeted experimental validation, a comprehensive understanding of its physicochemical properties, pharmacokinetic behavior, and potential toxicological profile can be achieved. This integrated approach aligns with the principles of 21st-century toxicology, emphasizing a move towards more predictive, human-relevant, and resource-efficient safety assessments.

References

- 1. Overview of In Silico Tools to Evaluate Human Health Toxicity, Ecotoxicity, and Toxicokinetic Profiles in the Hazard Assessment of Chemicals Used in Cosmetics [acs.figshare.com]

- 2. Decyl Oleate | C28H54O2 | CID 5363234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Decyl octadecenoate | C28H54O2 | CID 129866608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. QSAR Toolbox [qsartoolbox.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative analysis of fatty acid methyl esters by capillary gas chromatography with flame-ionization detection: quadrupole and sector mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applied Cosmetic Science and Technology 1(1): 1-20 (2025) [sccj-acst.org]

- 10. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ec.europa.eu [ec.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. In Silico Approaches for Predictive Toxicology [ouci.dntb.gov.ua]

- 14. chemos.de [chemos.de]

- 15. acme-hardesty.com [acme-hardesty.com]

- 16. one.oecd.org [one.oecd.org]

Methodological & Application

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Decyl Oleate

Introduction

Decyl oleate is a wax ester widely utilized in the cosmetics and pharmaceutical industries as an emollient and skin-conditioning agent due to its composition being similar to the skin's natural lipids.[1][2] It is synthesized through the esterification of oleic acid and decanol.[2][3] Traditional synthesis methods often require long reaction times and may use solvents.[2] The application of ultrasound has been shown to intensify the enzymatic synthesis of decyl oleate, significantly reducing reaction time and eliminating the need for organic solvents, thus offering a greener and more efficient production method.[4][5][6] This document provides detailed application notes and protocols for the ultrasound-assisted enzymatic synthesis of decyl oleate.

Principle of the Method

The synthesis of decyl oleate is achieved via the esterification of oleic acid and decan-1-ol. This reaction can be efficiently catalyzed by an immobilized lipase, such as Fermase CALB™ 10000 (Candida antarctica lipase B immobilized on polyacrylate beads), in a solvent-free system.[3] Ultrasound irradiation is employed to enhance the reaction rate by improving mass transfer between the reactants and the enzyme, a phenomenon attributed to acoustic cavitation.[3][7] This intensification allows for a significant reduction in reaction time compared to conventional methods.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the ultrasound-assisted synthesis of decyl oleate.

Table 1: Optimal Reaction Conditions for Ultrasound-Assisted Enzymatic Synthesis of Decyl Oleate [4][5][6]

| Parameter | Optimal Value |

| Oleic Acid to Decanol Molar Ratio | 1:2 |

| Enzyme Loading (Fermase CALB™ 10000) | 1.8% (w/w) |

| Temperature | 45°C |

| Agitation Speed | 200 rpm |

| Ultrasound Power Input | 50 W |

| Ultrasound Duty Cycle | 50% |

| Ultrasound Frequency | 22 kHz |

| Reaction Time | 25 minutes |

| Maximum Yield | 97.14% |

Table 2: Kinetic Parameters of the Ultrasound-Assisted Enzymatic Synthesis [4][5][6]